Ethanone, 2,2-bis(cyclohexyloxy)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-bis(cyclohexyloxy)-1-phenyl-, also known as 2,2-bis(cyclohexyloxy)-1-phenylethanone, is an organic compound with the molecular formula C20H28O3. This compound is characterized by the presence of two cyclohexyloxy groups and a phenyl group attached to an ethanone backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(cyclohexyloxy)-1-phenylethanone typically involves the reaction of cyclohexanol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrating agent to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2-bis(cyclohexyloxy)-1-phenylethanone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(cyclohexyloxy)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and cyclohexyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or cyclohexanone derivatives.
Reduction: Formation of 2,2-bis(cyclohexyloxy)-1-phenylethanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2,2-bis(cyclohexyloxy)-1-phenylethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(cyclohexyloxy)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenyl and cyclohexyloxy groups allows for specific binding interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(hexyloxy)-1-phenylethanone
- 2,2-bis(methoxy)-1-phenylethanone
- 2,2-bis(ethoxy)-1-phenylethanone
Uniqueness
2,2-bis(cyclohexyloxy)-1-phenylethanone is unique due to the presence of cyclohexyloxy groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
81427-77-2 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,2-dicyclohexyloxy-1-phenylethanone |
InChI |
InChI=1S/C20H28O3/c21-19(16-10-4-1-5-11-16)20(22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1,4-5,10-11,17-18,20H,2-3,6-9,12-15H2 |
InChI Key |
BODBSLZRVMDUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(C(=O)C2=CC=CC=C2)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.